Ethyl 3-(morpholin-4-yl)-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
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Overview
Description
Ethyl 3-(morpholin-4-yl)-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a chemical compound with the empirical formula C₁₃H₁₈N₂O₅S. It belongs to the class of isoquinoline derivatives and exhibits interesting properties due to its unique structure .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One convenient method is the reaction of 2-cyano-3-morpholin-4-yl-acrylic acid ethyl ester with appropriate reagents. The detailed synthetic route is as follows:
Formation of the Intermediate: Start with 2-cyano-3-morpholin-4-yl-acrylic acid ethyl ester (CAS Number: 6630-64-4) .
Nitration: Nitrate the intermediate compound at a suitable position to introduce the nitro group.
Cyclization: Cyclize the nitrated intermediate to form the isoquinoline ring.
Esterification: Finally, esterify the carboxylic acid group to obtain the target compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production.
Chemical Reactions Analysis
Reactions::
Oxidation: The nitro group in the compound can undergo oxidation reactions.
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: The morpholine ring can participate in substitution reactions.
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Reduction: Hydrogen gas (H₂) with a suitable catalyst.
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amino derivative.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit pharmacological activity due to its unique structure. Further research is needed to explore its potential as a drug candidate.
Chemical Biology: Researchers study its interactions with biological targets.
Industry: It could serve as a precursor for other isoquinoline-based compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Remember that further studies are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C16H17N3O6 |
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Molecular Weight |
347.32 g/mol |
IUPAC Name |
ethyl 3-morpholin-4-yl-7-nitro-1-oxo-2H-isoquinoline-4-carboxylate |
InChI |
InChI=1S/C16H17N3O6/c1-2-25-16(21)13-11-4-3-10(19(22)23)9-12(11)15(20)17-14(13)18-5-7-24-8-6-18/h3-4,9H,2,5-8H2,1H3,(H,17,20) |
InChI Key |
UMYUQDRNKIEQSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C2=C1C=CC(=C2)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
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